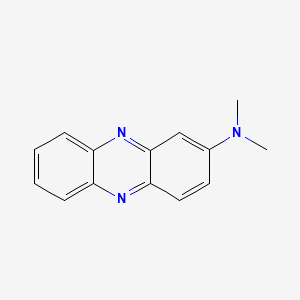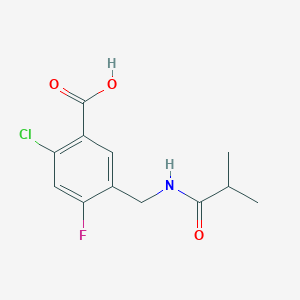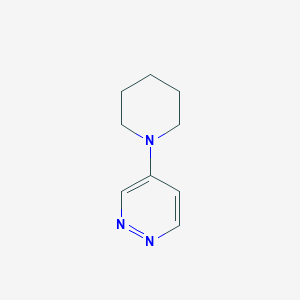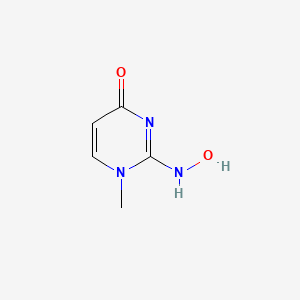![molecular formula C19H20BrN3 B13101633 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position, a cyclohexyl group attached to the nitrogen atom, and an imidazo[1,2-A]pyridine core. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 4-bromobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding imidazo[1,2-A]pyridine N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of various substituted imidazo[1,2-A]pyridine derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
- 2-(4-Fluorophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
Uniqueness
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C19H20BrN3 |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H20BrN3/c20-15-11-9-14(10-12-15)18-19(21-16-6-2-1-3-7-16)23-13-5-4-8-17(23)22-18/h4-5,8-13,16,21H,1-3,6-7H2 |
InChIキー |
BPHJEUFBPLLOQZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)


![7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13101579.png)
![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)


![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)

